molecular formula C12H20O3 B14338458 3-Heptanoyl-5-methyloxolan-2-one CAS No. 105705-08-6

3-Heptanoyl-5-methyloxolan-2-one

Cat. No.: B14338458
CAS No.: 105705-08-6
M. Wt: 212.28 g/mol
InChI Key: IEBPCZCIVGXTFD-UHFFFAOYSA-N
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Description

3-Heptanoyl-5-methyloxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a heptanoyl group (C₇H₁₃CO-) at position 3 and a methyl group (-CH₃) at position 5 of the lactone ring. The heptanoyl substituent introduces significant lipophilicity, while the methyl group at position 5 enhances steric stability.

Properties

CAS No.

105705-08-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3-heptanoyl-5-methyloxolan-2-one

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-7-11(13)10-8-9(2)15-12(10)14/h9-10H,3-8H2,1-2H3

InChI Key

IEBPCZCIVGXTFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1CC(OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanoyl-5-methyloxolan-2-one typically involves the reaction of heptanoic acid with 5-methyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Heptanoyl-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

3-Heptanoyl-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Heptanoyl-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its structural features allow it to participate in non-covalent interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted oxolan-2-one derivatives exhibit diverse physicochemical and functional properties depending on substituent type, position, and chain length. Below is a comparative analysis of 3-Heptanoyl-5-methyloxolan-2-one and related compounds from the literature:

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound* - C₁₃H₂₀O₃ ~224 (calculated) Heptanoyl (C3), Methyl (C5) High lipophilicity; potential thermal stability due to long acyl chain
5-(Hydroxymethyl)-5-methyloxolan-2-one 74397-28-7 C₆H₁₀O₃ 130.14 Hydroxymethyl (C5), Methyl (C5) Increased hydrophilicity; likely prone to oxidation
5-Hexyl-5-methyloxolan-2-one 7011-83-8 C₁₁H₂₀O₂ 184.27 Hexyl (C5), Methyl (C5) Enhanced lipophilicity; suitable for hydrophobic matrices
3-(2-Amino-5-methylphenoxy)oxolan-2-one - C₁₁H₁₃NO₃ 207.23 Aromatic amino phenoxy (C3) Reactivity in nucleophilic environments; potential pharmaceutical use
5-Methoxy-5-methyloxolan-2-one 1487-57-6 C₆H₁₀O₃ 130.14 Methoxy (C5), Methyl (C5) Moderate polarity; hydrolytic stability under basic conditions

*Note: Data for this compound are inferred from structural analogs.

Research Findings and Functional Insights

Lipophilicity and Solubility: The heptanoyl group in this compound likely confers higher lipophilicity compared to 5-(hydroxymethyl)-5-methyloxolan-2-one (hydrophilic due to -CH₂OH) and 5-methoxy-5-methyloxolan-2-one (moderate polarity) . The hexyl chain in 5-hexyl-5-methyloxolan-2-one () suggests compatibility with non-polar solvents, a trait shared with the heptanoyl analog .

Reactivity and Stability: Acylated lactones (e.g., heptanoyl derivatives) are prone to hydrolysis under acidic or enzymatic conditions, whereas methoxy or methyl groups (as in ) enhance hydrolytic stability . Aromatic amino substituents () may enable participation in Schiff base formation or coordination chemistry, unlike aliphatic acyl/methyl groups .

Potential Applications: Long-chain acylated lactones (e.g., heptanoyl or hexyl derivatives) are candidates for flavor compounds or plasticizers due to their volatility and compatibility with polymers . Hydroxymethyl-substituted lactones () could serve as intermediates in biodegradable polymer synthesis .

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